6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C5H2Br2N4. It is characterized by the presence of two bromine atoms at the 6th and 8th positions on the triazolopyrazine ring.
Mechanism of Action
Target of Action
It is known to be an intermediate in organic syntheses .
Biochemical Pathways
It is known to be a derivative with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties .
Result of Action
It is known to display theophylline-like properties .
Action Environment
Biochemical Analysis
Biochemical Properties
6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of dipeptidyl peptidase-4, an enzyme involved in the regulation of glucose metabolism . Additionally, 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine can bind to specific receptor proteins, modulating their signaling pathways and affecting cellular responses . The interactions between this compound and biomolecules are primarily mediated through non-covalent binding, such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the insulin signaling pathway, enhancing insulin sensitivity and promoting glucose uptake in cells . Furthermore, 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it binds to the active site of dipeptidyl peptidase-4, inhibiting its enzymatic activity and thereby regulating glucose metabolism . Additionally, 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine can activate or inhibit transcription factors, leading to alterations in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine vary with different dosages in animal models. At lower doses, this compound has been shown to enhance insulin sensitivity and improve glucose metabolism without significant adverse effects . At higher doses, 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine, leading to the formation of metabolites that are further conjugated and excreted . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on its affinity for specific binding sites and its ability to penetrate biological barriers .
Subcellular Localization
The subcellular localization of 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . The subcellular distribution of this compound can influence its biochemical activity and the overall cellular response.
Preparation Methods
The synthesis of 6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the bromination of [1,2,4]triazolo[1,5-a]pyrazine. One common method includes the reaction of [1,2,4]triazolo[1,5-a]pyrazine with bromine in the presence of a suitable solvent under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure high yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, which are useful in medicinal chemistry.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.
Comparison with Similar Compounds
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine: This compound has a methyl group at the 2nd position, which can influence its reactivity and biological activity.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: This compound lacks the bromine atoms and has a saturated ring, which affects its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUILFTQAMHFSPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659986 | |
Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-42-6 | |
Record name | 6,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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